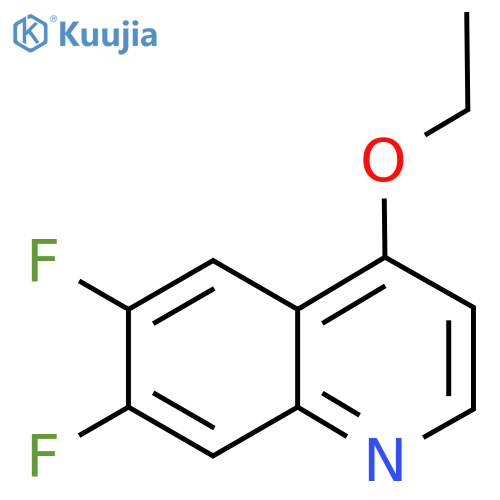Cas no 2137615-37-1 (4-ethoxy-6,7-difluoroquinoline)

2137615-37-1 structure
商品名:4-ethoxy-6,7-difluoroquinoline
4-ethoxy-6,7-difluoroquinoline 化学的及び物理的性質
名前と識別子
-
- 4-ethoxy-6,7-difluoroquinoline
- EN300-1068008
- 2137615-37-1
-
- インチ: 1S/C11H9F2NO/c1-2-15-11-3-4-14-10-6-9(13)8(12)5-7(10)11/h3-6H,2H2,1H3
- InChIKey: WCHUIZNFTWMGKI-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC2C(C=1)=C(C=CN=2)OCC)F
計算された属性
- せいみつぶんしりょう: 209.06522023g/mol
- どういたいしつりょう: 209.06522023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 22.1Ų
4-ethoxy-6,7-difluoroquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1068008-5.0g |
4-ethoxy-6,7-difluoroquinoline |
2137615-37-1 | 5g |
$2732.0 | 2023-05-26 | ||
| Enamine | EN300-1068008-5g |
4-ethoxy-6,7-difluoroquinoline |
2137615-37-1 | 95% | 5g |
$2732.0 | 2023-10-28 | |
| Enamine | EN300-1068008-0.05g |
4-ethoxy-6,7-difluoroquinoline |
2137615-37-1 | 95% | 0.05g |
$792.0 | 2023-10-28 | |
| Enamine | EN300-1068008-0.1g |
4-ethoxy-6,7-difluoroquinoline |
2137615-37-1 | 95% | 0.1g |
$829.0 | 2023-10-28 | |
| Enamine | EN300-1068008-1.0g |
4-ethoxy-6,7-difluoroquinoline |
2137615-37-1 | 1g |
$943.0 | 2023-05-26 | ||
| Enamine | EN300-1068008-2.5g |
4-ethoxy-6,7-difluoroquinoline |
2137615-37-1 | 95% | 2.5g |
$1848.0 | 2023-10-28 | |
| Enamine | EN300-1068008-0.5g |
4-ethoxy-6,7-difluoroquinoline |
2137615-37-1 | 95% | 0.5g |
$905.0 | 2023-10-28 | |
| Enamine | EN300-1068008-0.25g |
4-ethoxy-6,7-difluoroquinoline |
2137615-37-1 | 95% | 0.25g |
$867.0 | 2023-10-28 | |
| Enamine | EN300-1068008-10.0g |
4-ethoxy-6,7-difluoroquinoline |
2137615-37-1 | 10g |
$4052.0 | 2023-05-26 | ||
| Enamine | EN300-1068008-10g |
4-ethoxy-6,7-difluoroquinoline |
2137615-37-1 | 95% | 10g |
$4052.0 | 2023-10-28 |
4-ethoxy-6,7-difluoroquinoline 関連文献
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
2137615-37-1 (4-ethoxy-6,7-difluoroquinoline) 関連製品
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
